molecular formula C14H13N3O4 B14672261 Urea, N-(4-methoxyphenyl)-N'-(4-nitrophenyl)- CAS No. 40387-34-6

Urea, N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-

Cat. No.: B14672261
CAS No.: 40387-34-6
M. Wt: 287.27 g/mol
InChI Key: WRKICABANNBAHW-UHFFFAOYSA-N
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Description

Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two aromatic rings, one substituted with a methoxy group and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- typically involves the reaction of 4-methoxyaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:

4-Methoxyaniline+4-Nitrophenyl isocyanateUrea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-\text{4-Methoxyaniline} + \text{4-Nitrophenyl isocyanate} \rightarrow \text{Urea, N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-} 4-Methoxyaniline+4-Nitrophenyl isocyanate→Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially leading to further reactions.

    Reduction: The nitro group can be reduced to an amine group, which can then participate in various substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(4-methoxyphenyl)-N’-(4-chlorophenyl)-
  • Urea, N-(4-methoxyphenyl)-N’-(4-aminophenyl)-
  • Urea, N-(4-methoxyphenyl)-N’-(4-methylphenyl)-

Uniqueness

Urea, N-(4-methoxyphenyl)-N’-(4-nitrophenyl)- is unique due to the presence of both a methoxy and a nitro group on the aromatic rings

Properties

CAS No.

40387-34-6

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C14H13N3O4/c1-21-13-8-4-11(5-9-13)16-14(18)15-10-2-6-12(7-3-10)17(19)20/h2-9H,1H3,(H2,15,16,18)

InChI Key

WRKICABANNBAHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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